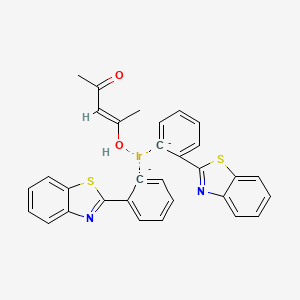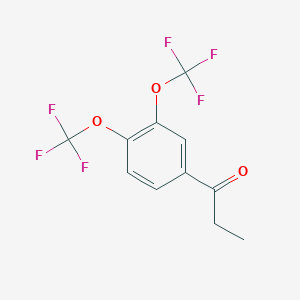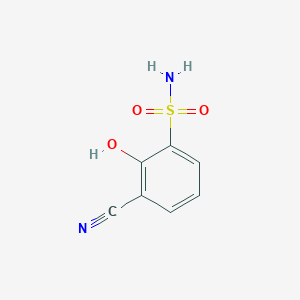
5-Amino-3-bromo-2-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-bromo-2-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and chloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Amino-3-bromo-2-chlorobenzoic acid typically involves a multi-step synthetic process. One common method starts with 2-chlorobenzonitrile, which undergoes bromination to form 5-bromo-2-chlorobenzonitrile. This intermediate is then hydrolyzed in the presence of an alkali to produce 5-bromo-2-chlorobenzoate, which is subsequently converted to this compound through a reaction with a protonic acid .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. A novel method involves using dibrominated amino silica gel as a brominating reagent, iron trifluoromethanesulfonate as a catalyst, and halogenated hydrocarbon as a solvent. This process is environmentally friendly, simple to operate, and yields high-quality product with a recovery rate of 98% .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-bromo-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Amino-3-bromo-2-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-3-bromo-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-bromo-5-chlorobenzoic acid: Similar structure but different substitution pattern.
2-Amino-5-bromo-3-chlorobenzoic acid: Another isomer with different positions of the substituents.
5-Amino-2-chlorobenzoic acid: Lacks the bromo group.
Uniqueness
5-Amino-3-bromo-2-chlorobenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H5BrClNO2 |
|---|---|
Poids moléculaire |
250.48 g/mol |
Nom IUPAC |
5-amino-3-bromo-2-chlorobenzoic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) |
Clé InChI |
FRCNIHXLNVQRKS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)





